2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide
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Overview
Description
2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, paper, plastic, and rubber .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a chloro group, methoxy group, and benzamide moiety contributes to its unique properties and differentiates it from other similar compounds .
Properties
Molecular Formula |
C17H17ClN2O3 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[(3-methoxybenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-13-6-4-5-12(11-13)16(21)19-9-10-20-17(22)14-7-2-3-8-15(14)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
LAJHVKNKWXHNMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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